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molecular formula C6La2O12 B1582769 Lanthanum oxalate CAS No. 537-03-1

Lanthanum oxalate

Cat. No. B1582769
M. Wt: 541.87 g/mol
InChI Key: OXHNIMPTBAKYRS-UHFFFAOYSA-H
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Patent
US04265862

Procedure details

The filtrate solution containing the twice-purified lanthanum was acidified, using 200 mL of hydrochloric acid (37.5% by weight). Then a stoichiometric amount of oxalic acid in 1000 mL water was slowly added to the heated lanthanum solution (approximately 70° C.), resulting in a lanthanum oxalate precipitate. The precipitate was recovered by filtering the suspension using a sintered glass crucible of coarse porosity. The precipitate was washed with 3 liters of distilled water, dried and then heated in air to convert it to 150 g of lanthanum oxide (85% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
lanthanum oxalate

Identifiers

REACTION_CXSMILES
[La:1].Cl.[C:3]([OH:8])(=[O:7])[C:4]([OH:6])=[O:5]>O>[C:3]([O-:8])(=[O:7])[C:4]([O-:6])=[O:5].[La+3:1].[C:3]([O-:8])(=[O:7])[C:4]([O-:6])=[O:5].[C:3]([O-:8])(=[O:7])[C:4]([O-:6])=[O:5].[La+3:1] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[La]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[La]
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
lanthanum oxalate
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[La+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[La+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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